molecular formula C8H16NO9P B8701824 DISODIUM ACETYL GLUCOSAMINE PHOSPHATE

DISODIUM ACETYL GLUCOSAMINE PHOSPHATE

Cat. No.: B8701824
M. Wt: 301.19 g/mol
InChI Key: BRGMHAYQAZFZDJ-UHFFFAOYSA-N
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Description

DISODIUM ACETYL GLUCOSAMINE PHOSPHATE is a complex organic compound that features a phosphate group attached to a sugar derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of protecting groups such as silyl ethers to prevent unwanted reactions at the hydroxyl sites .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps to laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

DISODIUM ACETYL GLUCOSAMINE PHOSPHATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the acetamido group or to convert the phosphate group to a phosphite.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, DISODIUM ACETYL GLUCOSAMINE PHOSPHATE is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential role in metabolic pathways. It can serve as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development .

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of DISODIUM ACETYL GLUCOSAMINE PHOSPHATE involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence metabolic processes and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Glucose-6-phosphate: Similar in structure but lacks the acetamido group.

    N-Acetylglucosamine-6-phosphate: Similar but with different positioning of functional groups.

    Fructose-6-phosphate: Similar sugar backbone but different functional groups.

Uniqueness

The uniqueness of DISODIUM ACETYL GLUCOSAMINE PHOSPHATE lies in its combination of a sugar backbone with both acetamido and phosphate groups. This unique structure allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H16NO9P

Molecular Weight

301.19 g/mol

IUPAC Name

(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methyl dihydrogen phosphate

InChI

InChI=1S/C8H16NO9P/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16)

InChI Key

BRGMHAYQAZFZDJ-UHFFFAOYSA-N

SMILES

CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In one process, GlcN-6-P was acetylated in THF/water using N-acetylsuccinimide (NAS) to form GlcNAc-6-P. Acetic anhydride can also be used. That N-acetyl compound was treated with an enzyme preparation from Candida utilis containing N-acetylglucosamine phosphomutase (EC 2.7.5.2) and UDP-GlcNAc pyrophosphorylase (EC 2.7.7.23) to first form GlcNAc-1-P and then UDP-GlcNAc in the presence of UTP and inorganic pyrophosphatase (EC 3.6.1.1) to destroy the inorganic pyrophosphate formed.
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GlcN-6-P
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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